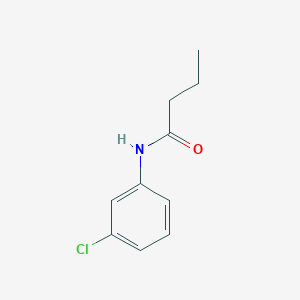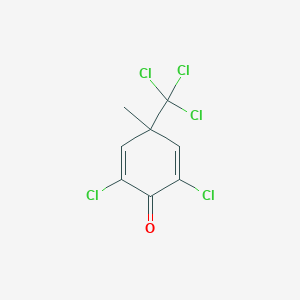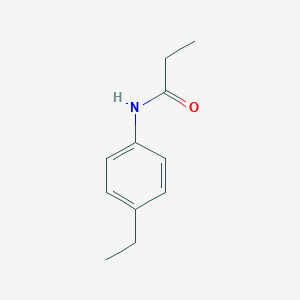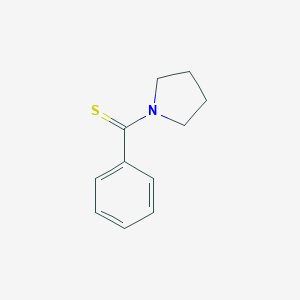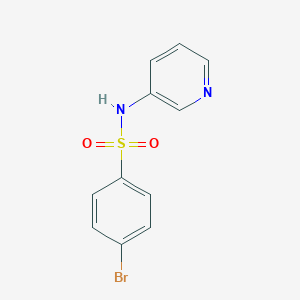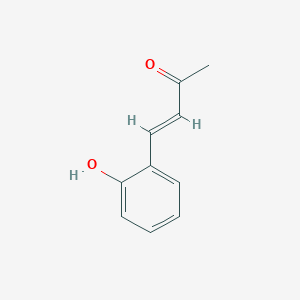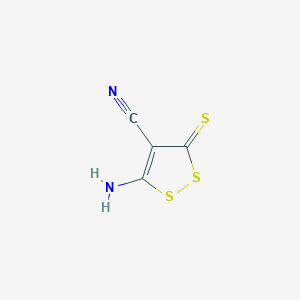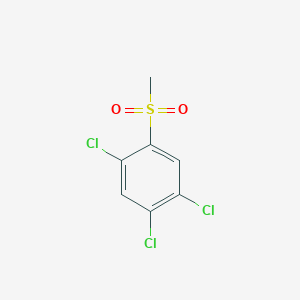
3,11,12,21-tetrahydro-1H-yohimban-14-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11,12,21-tetrahydro-1H-yohimban-14-one, also known as rauwolscine, is a natural alkaloid found in several plants, including Rauwolfia serpentina and Pausinystalia yohimbe. This compound has attracted attention due to its potential therapeutic properties, particularly in the treatment of various diseases and disorders.
Mecanismo De Acción
Rauwolscine acts as an alpha-2 adrenergic receptor antagonist, which means it blocks the activity of these receptors in the body. This leads to an increase in the release of norepinephrine, a neurotransmitter that plays a role in regulating blood pressure, heart rate, and other physiological functions. Rauwolscine also has an affinity for serotonin receptors, which may contribute to its anxiolytic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
Rauwolscine has been shown to have several biochemical and physiological effects. It can increase blood pressure and heart rate, which may have implications for its use in the treatment of hypotension. Rauwolscine has also been shown to have anxiolytic and antidepressant effects, possibly due to its activity on serotonin receptors. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been shown to have anti-cancer properties, although the exact mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rauwolscine has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plant sources, making it a cost-effective option for researchers. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been studied extensively, so there is a wealth of information available on its properties and potential therapeutic uses. However, there are also limitations to using 3,11,12,21-tetrahydro-1H-yohimban-14-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one has been shown to have some toxicity in animal studies, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 3,11,12,21-tetrahydro-1H-yohimban-14-one. One area of interest is its potential as an anti-cancer agent, as studies have shown promising results in this area. Additionally, 3,11,12,21-tetrahydro-1H-yohimban-14-one may have applications in the treatment of obesity, as it has been shown to have effects on adipose tissue metabolism. Further research is also needed to fully understand the mechanism of action of 3,11,12,21-tetrahydro-1H-yohimban-14-one and its potential therapeutic uses in various diseases and disorders.
Métodos De Síntesis
Rauwolscine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method of synthesis involves the extraction of 3,11,12,21-tetrahydro-1H-yohimban-14-one from the bark of the Pausinystalia yohimbe tree, followed by purification using chromatography techniques. Alternatively, 3,11,12,21-tetrahydro-1H-yohimban-14-one can be synthesized chemically from yohimbine, another alkaloid found in the same plant.
Aplicaciones Científicas De Investigación
Rauwolscine has been studied extensively for its potential therapeutic properties. Some of the areas of research include its effects on blood pressure, anxiety, depression, and sexual dysfunction. Rauwolscine has also been investigated for its potential as an anti-cancer agent and a treatment for obesity.
Propiedades
Número CAS |
39662-68-5 |
|---|---|
Nombre del producto |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
Fórmula molecular |
C19H16N2O |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
3,11,12,21-tetrahydro-1H-yohimban-14-one |
InChI |
InChI=1S/C19H16N2O/c22-19-13-6-2-1-5-12(13)11-17-18-15(9-10-21(17)19)14-7-3-4-8-16(14)20-18/h1-8,17,20H,9-11H2 |
Clave InChI |
JFYGOKQVGRLDGO-UHFFFAOYSA-N |
SMILES |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
SMILES canónico |
C1CN2C(CC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4 |
Otros números CAS |
39662-68-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



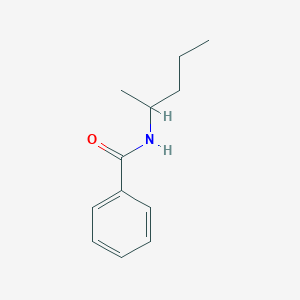
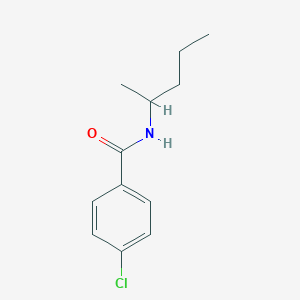
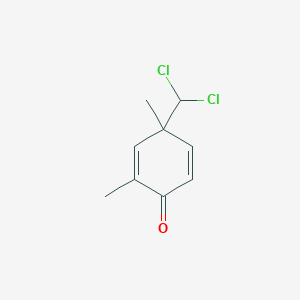
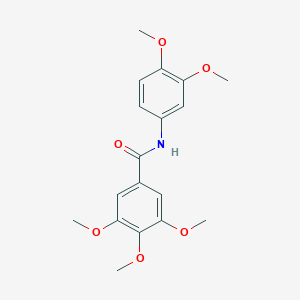
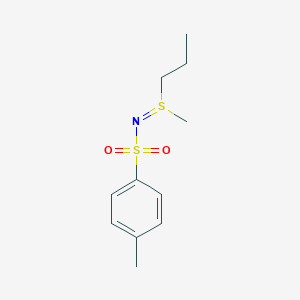
![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
